1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine
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Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine is a useful research compound. Its molecular formula is C14H17N5 and its molecular weight is 255.32 g/mol. The purity is usually 95%.
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Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a guanidine moiety attached to a pyrimidine and a p-tolyl group. Its molecular formula is C14H18N6, and it has been identified as a derivative of guanidine, which is known for its diverse biological activities.
Research indicates that this compound acts primarily through the inhibition of the Rac1 signaling pathway, which is critical in various cellular processes including cell proliferation and migration. By interfering with protein-protein interactions within this pathway, the compound exhibits significant antiproliferative effects on cancer cell lines.
Antiproliferative Effects
A series of experiments have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:
Cell Line | IC50 (µM) | Notes |
---|---|---|
Human Acute Lymphoblastic Leukemia | 0.48 | Significant cytotoxicity observed |
MCF-7 (Breast Cancer) | 0.78 | Induces apoptosis via caspase activation |
HCT-116 (Colon Cancer) | 1.17 | Comparable activity to standard chemotherapeutics |
U-937 (Monocytic Leukemia) | 0.19 | High sensitivity noted |
These results indicate that the compound exhibits potent anticancer properties across multiple cell lines, suggesting its potential use in cancer treatment.
Study on Glioma Cells
A detailed study focused on malignant glioma cells revealed that this compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound led to significant G1 phase arrest.
Breast Cancer Resistance
Another investigation assessed the compound's ability to restore sensitivity to tamoxifen in resistant breast cancer cells. The results indicated that it effectively reinstated tamoxifen's antiproliferative effects by inhibiting the Rac1-PAK1 signaling axis, which is often upregulated in resistant cancer phenotypes.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-4-6-12(7-5-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOMRKDJDHSPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.